Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)-
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Overview
Description
Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)- is a compound that features a phenol group attached to a benzothiazole ring. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Phenol, 3-(4,5,6,7-tetrahydro-2-benzothiazolyl)-, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide in the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using sustainable raw materials and energy-efficient processes. The cyclization of 2-aminothiophenols with carbon dioxide under high pressure and in the presence of catalysts is a widely used method .
Chemical Reactions Analysis
Types of Reactions:
Properties
CAS No. |
1152495-68-5 |
---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phenol |
InChI |
InChI=1S/C13H13NOS/c15-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)16-13/h3-5,8,15H,1-2,6-7H2 |
InChI Key |
ABNYYCLTQJNRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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